Cas no 1017779-65-5 (1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine)

1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine is a fluorinated and chlorinated aromatic amine derivative with a methoxy substituent, offering unique reactivity and selectivity in organic synthesis. Its structural features, including the electron-withdrawing chloro and fluoro groups alongside the electron-donating methoxy group, make it a valuable intermediate for pharmaceutical and agrochemical applications. The compound’s stability and functional group compatibility enable its use in cross-coupling reactions, amidation, and reductive amination processes. Its well-defined molecular structure ensures consistent performance in the development of bioactive molecules, particularly in the synthesis of heterocycles and tailored ligands. The compound is typically handled under controlled conditions due to its amine functionality.
1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine structure
1017779-65-5 structure
Product Name:1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine
CAS No:1017779-65-5
MF:C8H9ClFNO
MW:189.614564657211
MDL:MFCD09832379
CID:4457243
PubChem ID:20112031
Update Time:2025-08-05

1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine
    • 6-Chloro-2-fluoro-3-methoxybenzylamine
    • Benzenemethanamine, 6-chloro-2-fluoro-3-methoxy-
    • (6-chloro-2-fluoro-3-methoxyphenyl)methanamine
    • JS-4783
    • 1017779-65-5
    • SCHEMBL14036809
    • HRDZQFHRDGSFBB-UHFFFAOYSA-N
    • AKOS006281611
    • MFCD09832379
    • CS-0439802
    • MDL: MFCD09832379
    • Inchi: 1S/C8H9ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3
    • InChI Key: HRDZQFHRDGSFBB-UHFFFAOYSA-N
    • SMILES: C1(CN)=C(Cl)C=CC(OC)=C1F

Computed Properties

  • Exact Mass: 189.0356698g/mol
  • Monoisotopic Mass: 189.0356698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 35.2Ų

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1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:1017779-65-5)1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine
Order Number:A1096371
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:18
Price ($):370.0/669.0
Email:sales@amadischem.com

Additional information on 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine

Introduction to 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine (CAS No. 1017779-65-5)

1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine (CAS No. 1017779-65-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chloro, fluoro, and methoxy substituents, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The chemical structure of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine is defined by a benzene ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position. The presence of these functional groups imparts distinct physical and chemical properties to the molecule, influencing its reactivity and biological behavior. The amine group attached to the methyl carbon further enhances its potential for forming hydrogen bonds and participating in various chemical reactions.

In recent years, the study of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine has been driven by its promising pharmacological properties. Research has shown that this compound exhibits significant activity against various targets, including enzymes, receptors, and ion channels. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a potential lead compound for the development of new drugs targeting metabolic disorders.

Moreover, the compound's ability to modulate receptor activity has been explored in several preclinical studies. One notable application is its use as a ligand for G protein-coupled receptors (GPCRs), which are key targets in drug discovery due to their involvement in numerous physiological processes. The interaction of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine with GPCRs has been shown to modulate signaling pathways associated with pain perception, inflammation, and neurodegenerative diseases.

The synthesis of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the substitution of halogenated benzene derivatives followed by nucleophilic addition reactions. Advances in synthetic methodologies have led to more efficient and scalable production processes, facilitating its use in both research and industrial settings.

In addition to its therapeutic potential, 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine has been investigated for its role in chemical biology studies. Its unique structure makes it an excellent probe for investigating protein-ligand interactions and understanding the mechanisms underlying various biological processes. Researchers have utilized this compound to study enzyme kinetics, receptor binding affinities, and signal transduction pathways, providing valuable insights into the molecular basis of disease.

The safety profile of 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine is an important consideration in its development as a pharmaceutical agent. Preclinical toxicity studies have shown that it exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical evaluation. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.

In conclusion, 1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine (CAS No. 1017779-65-5) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for drug discovery efforts aimed at addressing unmet medical needs. Continued research into this compound's properties and potential therapeutic uses will likely yield valuable insights and contribute to the development of novel treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:1017779-65-5)1-(6-Chloro-2-fluoro-3-methoxyphenyl)methanamine
A1096371
Purity:99%/99%
Quantity:5g/10g
Price ($):370.0/669.0
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